N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide, commonly known as DFP-10825, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
DFP-10825 exerts its pharmacological effects by selectively inhibiting N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, this compound activation has been implicated in the pathogenesis of diabetes and cardiovascular diseases.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. In addition, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. The compound is highly selective for N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibition and does not affect other kinases. Moreover, DFP-10825 has been shown to be stable in various biological matrices, including plasma, serum, and tissue homogenates. However, the compound has some limitations for lab experiments. DFP-10825 is a synthetic compound that requires specialized equipment and expertise for its synthesis. Moreover, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
DFP-10825 has significant potential for therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of DFP-10825. Moreover, further studies are needed to optimize the pharmacokinetics and bioavailability of the compound for its clinical use. In addition, the development of novel analogs of DFP-10825 may lead to the discovery of more potent and selective N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide inhibitors with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multistep process that starts with the reaction of 3,4-difluoroaniline with 2-methoxyphenol to form 3,4-difluoro-2-methoxyphenylamine. The intermediate is then reacted with chloroacetyl chloride to produce N-(3,4-difluoro-2-methoxyphenyl)-2-chloroacetamide, which is then treated with sodium methoxide to obtain the final product, N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. The compound has been shown to selectively inhibit N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide activity, which is overexpressed in many cancer cells and contributes to tumor growth and metastasis. In addition, DFP-10825 has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Moreover, the compound has been shown to protect against myocardial ischemia-reperfusion injury by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-13-4-2-3-5-14(13)21-9-15(19)18-10-6-7-11(16)12(17)8-10/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYCYIVNFLUNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.